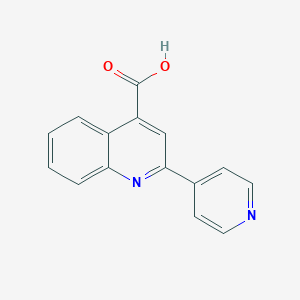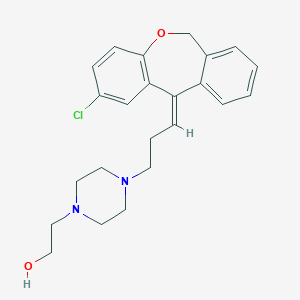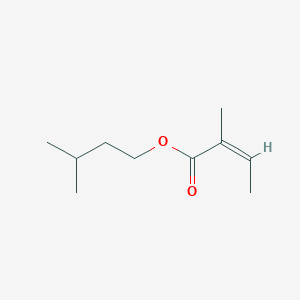![molecular formula C12H16N2O2S2 B085232 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-41-6](/img/structure/B85232.png)
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their protein synthesis. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, fungi, and viruses. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its broad-spectrum activity against microorganisms. The compound is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.
Méthodes De Synthèse
The synthesis of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 3-ethyl-2-thiohydantoin with ethyl bromoacetate, followed by the addition of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
10505-41-6 |
|---|---|
Nom du produit |
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
Formule moléculaire |
C12H16N2O2S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-13-7-8-18-10(13)6-5-9-11(15)14(4-2)12(17)16-9/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
GXONTCVUWDZAFL-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)O2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC |
SMILES canonique |
CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC |
Autres numéros CAS |
10505-41-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



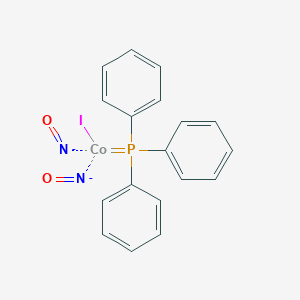
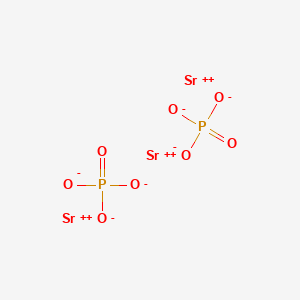


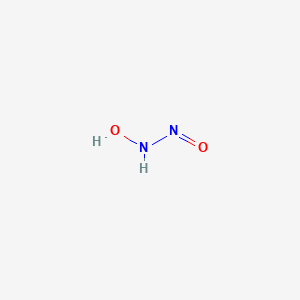


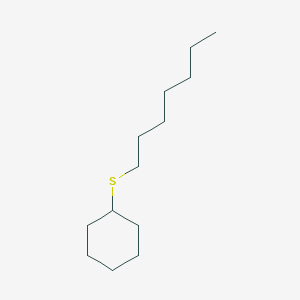
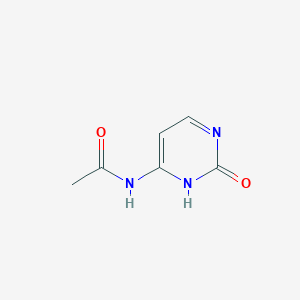
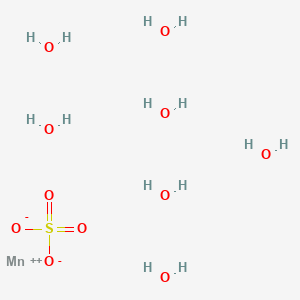
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
